molecular formula C21H18N2 B11833323 1,1'-Propane-1,3-diyldiisoquinoline CAS No. 67258-26-8

1,1'-Propane-1,3-diyldiisoquinoline

Cat. No.: B11833323
CAS No.: 67258-26-8
M. Wt: 298.4 g/mol
InChI Key: FROKLKWDNCODQM-UHFFFAOYSA-N
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Description

1,3-Di(isoquinolin-1-yl)propane is a heterocyclic compound that features two isoquinoline moieties connected by a propane linker

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Di(isoquinolin-1-yl)propane can be synthesized through the reaction of 2-benzoyl-1-cyano-1,2-dihydroisoquinoline with 1,3-diiodopropane in the presence of sodium hydride in dimethylformamide (DMF) at -10°C . This method involves the formation of a carbon-carbon bond between the isoquinoline units and the propane linker.

Industrial Production Methods

While specific industrial production methods for 1,3-Di(isoquinolin-1-yl)propane are not well-documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Di(isoquinolin-1-yl)propane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline N-oxides.

    Reduction: Reduction reactions can convert the isoquinoline moieties to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Functionalized isoquinoline derivatives with various substituents.

Scientific Research Applications

1,3-Di(isoquinolin-1-yl)propane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,3-Di(isoquinolin-1-yl)propane depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The isoquinoline moieties can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A simpler structure with one isoquinoline ring.

    1,2-Di(isoquinolin-1-yl)ethane: Similar structure with an ethane linker instead of propane.

    1,4-Di(isoquinolin-1-yl)butane: Similar structure with a butane linker.

Uniqueness

1,3-Di(isoquinolin-1-yl)propane is unique due to its specific linker length, which can influence its chemical reactivity and biological activity. The propane linker provides a distinct spatial arrangement of the isoquinoline rings, potentially leading to unique interactions with molecular targets.

Properties

CAS No.

67258-26-8

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

1-(3-isoquinolin-1-ylpropyl)isoquinoline

InChI

InChI=1S/C21H18N2/c1-3-8-18-16(6-1)12-14-22-20(18)10-5-11-21-19-9-4-2-7-17(19)13-15-23-21/h1-4,6-9,12-15H,5,10-11H2

InChI Key

FROKLKWDNCODQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CCCC3=NC=CC4=CC=CC=C43

Origin of Product

United States

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